N-Benzyl-N-ethylmethylamine

Liquid-liquid extraction Phase separation Biphasic reaction workup

N-Benzyl-N-ethylmethylamine (CAS 4788-37-8), also named N-ethyl-N-methylbenzylamine or benzyl(ethyl)methylamine, is a tertiary amine of molecular formula C₁₀H₁₅N (MW 149.24 g/mol) featuring a benzyl group and an unsymmetrical N-ethyl/N-methyl substitution pattern on the nitrogen center. This compound is a pale yellow to colorless liquid with density 1.03 g/cm³, boiling point 196 °C (72–74 °C at 10 mmHg), refractive index 1.4995, and predicted pKa of 8.88 ± 0.50.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 4788-37-8
Cat. No. B1331103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-N-ethylmethylamine
CAS4788-37-8
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCCN(C)CC1=CC=CC=C1
InChIInChI=1S/C10H15N/c1-3-11(2)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3
InChIKeyABRGFZIXRKAUJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-N-ethylmethylamine (CAS 4788-37-8): Procurement-Grade Tertiary Benzylamine for Differentiated Synthetic Intermediate Applications


N-Benzyl-N-ethylmethylamine (CAS 4788-37-8), also named N-ethyl-N-methylbenzylamine or benzyl(ethyl)methylamine, is a tertiary amine of molecular formula C₁₀H₁₅N (MW 149.24 g/mol) featuring a benzyl group and an unsymmetrical N-ethyl/N-methyl substitution pattern on the nitrogen center . This compound is a pale yellow to colorless liquid with density 1.03 g/cm³, boiling point 196 °C (72–74 °C at 10 mmHg), refractive index 1.4995, and predicted pKa of 8.88 ± 0.50 . A well-established synthetic route via reductive methylation of N-ethylbenzylamine using formaldehyde and sodium cyanoborohydride was reported by Borch and Hassid (J. Org. Chem., 1972) [1]. It is commercially available at purities of ≥96% (GC/T) from TCI and 99% from Alfa Aesar, and is primarily employed as a building block and alkylation substrate in pharmaceutical and agrochemical intermediate synthesis .

Why N-Benzyl-N-ethylmethylamine Cannot Be Interchanged with N,N-Dimethylbenzylamine or N,N-Diethylbenzylamine in Critical Synthetic Sequences


Although N,N-dimethylbenzylamine (BDMA, CAS 103-83-3) and N,N-diethylbenzylamine (CAS 772-54-3) share the benzylamine core, substituting them for N-benzyl-N-ethylmethylamine introduces measurable and often consequential deviations in physicochemical properties and reaction outcomes. The target compound exhibits a density of 1.03 g/cm³—approximately 14% higher than BDMA (0.90 g/cm³) and 16% higher than N,N-diethylbenzylamine (0.89 g/cm³)—which directly affects phase separation behavior in biphasic reaction workups . Its predicted pKa of 8.88 is ~0.14 units lower than the measured pKa of BDMA (9.02), altering protonation equilibria and nucleophilic reactivity in quaternization and alkylation steps . Critically, the unsymmetrical N-ethyl/N-methyl architecture imparts differential chemoselectivity in N-dealkylation and oxidative transformations: the established cleavage order with ethyl chloroformate is benzyl > methyl > ethyl, meaning N-benzyl-N-ethylmethylamine yields a different product distribution than either symmetrical analog [1]. These differences are not marginal—they can determine reaction yield, impurity profile, and the feasibility of downstream purification in multi-step syntheses where precise control over amine nucleophilicity and steric environment is required.

Quantitative Differentiation Evidence for N-Benzyl-N-ethylmethylamine vs. Closest Structural Analogs


Density Differential: 14–16% Higher Density Enables Superior Phase Separation vs. Symmetrical N,N-Dialkylbenzylamines

N-Benzyl-N-ethylmethylamine exhibits a measured density of 1.03 g/cm³ at ambient temperature , which is substantially higher than its closest tertiary benzylamine comparators: N,N-dimethylbenzylamine (BDMA) at 0.90 g/cm³ , N,N-diethylbenzylamine at 0.89 g/cm³ , and N-benzyl-N-isopropylmethylamine at 0.892 g/cm³ [1]. This represents a +14.4% density increase relative to BDMA and +15.7% relative to N,N-diethylbenzylamine. In practical terms, this higher density translates to a sharper organic/aqueous interface during liquid-liquid extraction and faster phase disengagement times.

Liquid-liquid extraction Phase separation Biphasic reaction workup

Basicity Modulation: Lower pKa (8.88) vs. N,N-Dimethylbenzylamine (9.02) Alters Protonation-Dependent Reactivity

The predicted pKa of N-benzyl-N-ethylmethylamine is 8.88 ± 0.50 , compared to the experimentally measured pKa of 9.02 (pK1, 25 °C) for N,N-dimethylbenzylamine . This ΔpKa of approximately −0.14 units indicates that the target compound is a marginally weaker base than BDMA. At pH 7.4 (physiological), this translates to the target compound being ~58% protonated vs. ~64% for BDMA (calculated from Henderson–Hasselbalch). In quaternization reactions (Menshutkin-type), reduced basicity correlates with moderately attenuated nucleophilicity toward alkyl halides, which can be advantageous when competing N-alkylation pathways must be suppressed.

Amine basicity Quaternization kinetics Nucleophilicity

Intermediate Lipophilicity (LogP 2.14) Bridges the Hydrophobicity Gap Between Dimethyl and Diethyl Benzylamine Analogs

The calculated LogP of N-benzyl-N-ethylmethylamine is 2.14 , positioning it at a precisely intermediate value between N,N-dimethylbenzylamine (LogP 1.98) and N,N-diethylbenzylamine (LogP 2.53) [1]. For broader context, N-methylbenzylamine (secondary amine) has a LogP of approximately 1.52 [2]. The increment from dimethyl to ethylmethyl substitution (+0.16 LogP units) corresponds to approximately 1.45-fold higher octanol/water partitioning. This increment is consistent with the Hansch π contribution of a –CH₂– unit (~0.5 per methylene), distributed across the molecular surface area. The LogP series—1.52 (NHMe), 1.98 (NMe₂), 2.14 (NMeEt), 2.53 (NEt₂)—demonstrates that N-benzyl-N-ethylmethylamine fills a quantitative hydrophobicity niche not occupied by any symmetrical analog.

Lipophilicity optimization Partition coefficient Drug-like property tuning

Intermediate Boiling Point (196 °C) and Flash Point (59 °C) Provide Tunable Volatility Between BDMA and N,N-Diethylbenzylamine

N-Benzyl-N-ethylmethylamine boils at 196 °C (atmospheric pressure) with a flash point of 59 °C , occupying a distinct intermediate volatility position: 12–13 °C above N,N-dimethylbenzylamine (bp 183–184 °C, flash point 54 °C) and 15–16 °C below N,N-diethylbenzylamine (bp 211–212 °C, flash point 77 °C) . At reduced pressure (10 mmHg), the target compound distills at 72–74 °C , a practical range for laboratory fractional distillation without thermal degradation risk. The flash point of 59 °C classifies it as a flammable liquid (UN 2733, Class 3/8) with marginally safer handling characteristics than BDMA (flash point 54 °C), while being more volatile than the diethyl analog (flash point 77 °C).

Distillation purification Process safety Volatility control

Chemoselective N-Debenzylation: Unambiguous Cleavage Hierarchy (Benzyl > Methyl > Ethyl) Enables Orthogonal Deprotection Strategies

A systematic study of 47 tertiary amines with ethyl chloroformate established the relative N–R cleavage lability order as benzyl > allyl > methyl > ethyl > other alkyl groups [1]. For N-benzyl-N-ethylmethylamine specifically, this hierarchy predicts that the benzyl group cleaves first and most rapidly, followed by the methyl group, with the ethyl group being the most resistant to cleavage. This contrasts with symmetrical N,N-dimethylbenzylamine, where both alkyl groups are methyl and exhibit equivalent lability after debenzylation, and N,N-diethylbenzylamine, where both ethyl groups are the least labile. Consequently, N-benzyl-N-ethylmethylamine offers a predictable three-tiered reactivity gradient (Bn > Me > Et) unavailable from either symmetrical analog, enabling sequential orthogonal deprotection without requiring additional protecting group manipulation.

N-debenzylation Protecting group strategy Ethyl chloroformate cleavage

Oxidation Regioselectivity: Mixed N-Ethyl/N-Methyl Substitution Offers Tunable Alkyl/Benzyl Oxidation Product Ratios Unavailable from Symmetrical Analogs

Petride et al. (ARKIVOC, 2005) reported that RuO₄-mediated oxidation of N,N-dimethylbenzylamine (1A) and N,N-diethylbenzylamine (1B) proceeds with statistically corrected alkyl/benzyl regioselectivity values of 4.1 and 2.1, respectively [1]. The higher regioselectivity for the dimethyl case reflects preferential oxidation at the N-methyl C–H bonds over the N-benzyl C–H bonds, while the bulkier diethyl analog shows reduced discrimination. For N-benzyl-N-ethylmethylamine—which bears one methyl and one ethyl substituent—the regiochemical outcome is predicted to be intermediate and, critically, non-degenerate: the methyl α-C–H bonds and ethyl α-C–H bonds will oxidize at different intrinsic rates, yielding three possible iminium ion intermediates (from benzyl, methyl, and ethyl oxidation) in ratios governed by both statistical factors and steric/electronic effects. This creates a product distribution distinct from either symmetrical comparator.

RuO4 oxidation Regioselectivity Iminium cation formation

High-Precision Application Scenarios Where N-Benzyl-N-ethylmethylamine's Quantifiable Differentiation Drives Procurement Decisions


Synthesis of Unsymmetrical Quaternary Ammonium Salts as Phase-Transfer Catalysts or Antimicrobial Candidates

When quaternizing a tertiary benzylamine to produce N-benzyl-N-ethyl-N-methyl-N-alkylammonium salts, N-benzyl-N-ethylmethylamine provides three differentiated N-substituents (benzyl, ethyl, methyl) that allow systematic structure–activity relationship (SAR) exploration. The intermediate LogP (2.14) and pKa (8.88) of the free base translate into quaternary ammonium products with predictable hydrophobicity, while the ethyl group provides greater steric bulk than methyl without the full hydrophobicity of a second ethyl group. Unlike quaternization of BDMA—which yields N-benzyl-N,N-dimethyl-N-alkyl products with only two distinct substituent classes—the ethylmethyl precursor enables access to three distinguishable N-substituents, expanding chemical diversity space for patentability and bioactivity screening. The higher density (1.03 g/cm³) of the free base also facilitates cleaner phase separation of the quaternary ammonium salt product during aqueous workup.

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal N-Debenzylation Without Affecting N-Ethyl or N-Methyl Groups

In synthetic routes where a tertiary benzylamine serves as a masked secondary amine precursor, the established cleavage hierarchy benzyl > methyl > ethyl with ethyl chloroformate makes N-benzyl-N-ethylmethylamine uniquely suited for selective debenzylation. After benzyl cleavage, the resulting N-ethyl-N-methylamine fragment can be carried forward without concern for inadvertent N-deethylation, which would be a risk if the substrate were N,N-diethylbenzylamine. This property is particularly valuable in alkaloid and heterocycle synthesis, where late-stage debenzylation is often required under conditions that must spare other N-alkyl substituents.

Fine-Tuned Solvent/Base System for Organometallic Reactions Requiring Intermediate Amine Basicity and Steric Profile

N-Benzyl-N-ethylmethylamine's predicted pKa of 8.88 —intermediate between BDMA (9.02) and N,N-diethylbenzylamine (predicted ~8.7–8.8)—combined with its mixed steric environment (one small methyl, one larger ethyl), makes it a candidate as a hindered base or ligand component in Pd-catalyzed cross-coupling and C–H activation reactions. The intermediate basicity can reduce catalyst poisoning via over-coordination compared to more basic amines, while the unsymmetrical substitution pattern provides a chiral-like steric environment at nitrogen that may influence enantioselectivity when used with chiral metal catalysts. Its boiling point (196 °C) ensures it can be removed by distillation after reaction completion without leaving high-boiling residues .

Isotopic Labeling and Mechanistic Probe Studies Exploiting Differential N-Substituent Reactivity

The presence of chemically distinct methyl and ethyl groups on the same nitrogen center, combined with differential oxidation regioselectivity inferred from the RuO₄ studies on dimethyl (4.1) and diethyl (2.1) analogs , positions N-benzyl-N-ethylmethylamine as a mechanistically informative substrate for studying N-dealkylation, oxidative metabolism, and C–N bond cleavage pathways. By comparing the product ratios of benzaldehyde (from N-benzyl oxidation), formaldehyde/acetaldehyde (from N-methyl/N-ethyl oxidation), and the corresponding amides, researchers can deconvolute competing oxidative pathways that would be degenerate in symmetrical substrates. This compound is therefore a valuable mechanistic probe for cytochrome P450 and model oxidant studies.

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